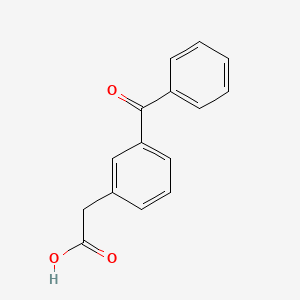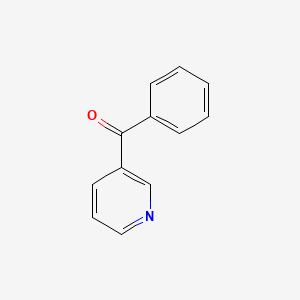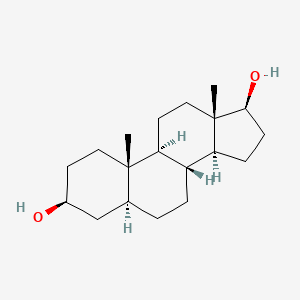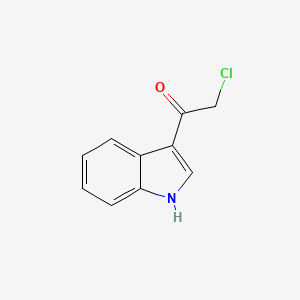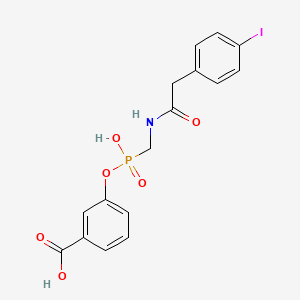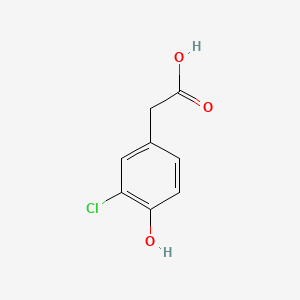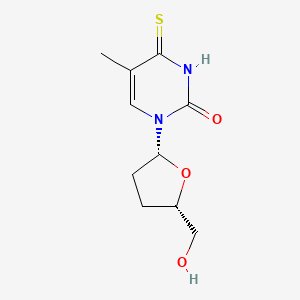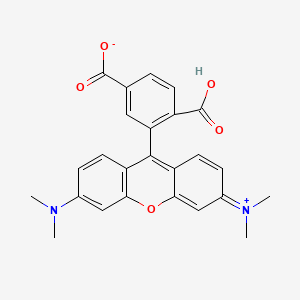
6-羧基四甲基罗丹明
概述
描述
6-羧基四甲基罗丹明是一种广泛用于各种科学研究应用的荧光染料。它以其鲜明的红色荧光而闻名,常用于制备生物偶联物,包括用于免疫化学的荧光抗体和亲和素衍生物。 6-羧基四甲基罗丹明的羧酸形式也作为一种用于寡核苷酸标记和自动化 DNA 测序应用的染料而突出 .
科学研究应用
6-羧基四甲基罗丹明在科学研究中具有广泛的应用,包括:
化学: 用作各种化学检测和反应中的荧光探针.
生物学: 通常用于标记生物分子,例如蛋白质和核酸,以研究它们的相互作用和功能.
医学: 用于诊断检测和成像技术,以检测和监测疾病.
作用机制
6-羧基四甲基罗丹明发挥其作用的机制涉及其在特定波长下吸收光并发射荧光的能力。 羧基使它能够与生物分子形成稳定的偶联物,从而能够通过基于荧光的技术检测和分析它们 . 所涉及的分子靶标和途径取决于具体的应用和正在研究的生物分子 .
生化分析
Biochemical Properties
6-Carboxytetramethylrhodamine plays a crucial role in biochemical reactions due to its fluorescent properties. It is commonly used to create fluorescent DNA probes and labeled proteins/peptides. The compound interacts with various biomolecules, including enzymes and proteins, through covalent bonding. For instance, it is often conjugated to antibodies and other proteins via amine-reactive succinimidyl ester groups, forming stable amide bonds . This interaction allows for the precise detection and quantification of target molecules in complex biological samples.
Cellular Effects
6-Carboxytetramethylrhodamine has significant effects on various cell types and cellular processes. It is known to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, when conjugated to cell-penetrating peptides like TAT, 6-Carboxytetramethylrhodamine can disrupt endosomal membranes and facilitate the release of macromolecular cargos into the cytosol . This property is particularly useful in studying intracellular processes and drug delivery mechanisms.
Molecular Mechanism
The molecular mechanism of 6-Carboxytetramethylrhodamine involves its ability to bind to biomolecules and alter their function. The compound acts as a photosensitizer, producing singlet oxygen upon light exposure, which can lead to membrane disruption and cell death . Additionally, 6-Carboxytetramethylrhodamine can form stable conjugates with primary amines in proteins, enabling the study of protein interactions and localization . These interactions are crucial for understanding the compound’s role in various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Carboxytetramethylrhodamine can change over time due to its stability and degradation properties. The compound is known to be sensitive to moisture and light, which can affect its fluorescence and reactivity . Long-term studies have shown that 6-Carboxytetramethylrhodamine can maintain its fluorescent properties for extended periods when stored properly, but its activity may decrease over time due to hydrolysis and other degradation processes . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 6-Carboxytetramethylrhodamine vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label tissues and cells for imaging studies. At high doses, 6-Carboxytetramethylrhodamine can exhibit toxic effects, including cell death and tissue damage . These dosage-dependent effects highlight the importance of optimizing the concentration of 6-Carboxytetramethylrhodamine for specific experimental applications to avoid adverse outcomes.
Metabolic Pathways
6-Carboxytetramethylrhodamine is involved in various metabolic pathways, primarily related to its role as a fluorescent probe. The compound can be metabolized by cellular enzymes, leading to changes in its fluorescence properties and localization . Additionally, 6-Carboxytetramethylrhodamine can affect metabolic flux and metabolite levels by interacting with key enzymes and cofactors involved in cellular metabolism . Understanding these metabolic pathways is essential for interpreting the results of experiments using 6-Carboxytetramethylrhodamine.
Transport and Distribution
The transport and distribution of 6-Carboxytetramethylrhodamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via endocytosis and distributed to various cellular compartments . Its localization and accumulation are affected by factors such as pH, ionic strength, and the presence of specific binding partners . These properties make 6-Carboxytetramethylrhodamine a valuable tool for studying intracellular transport and distribution mechanisms.
Subcellular Localization
6-Carboxytetramethylrhodamine exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often targeted to specific organelles or compartments within the cell, such as the endosomes, lysosomes, or mitochondria . This targeting is mediated by post-translational modifications and targeting signals that direct 6-Carboxytetramethylrhodamine to its intended location . Understanding the subcellular localization of 6-Carboxytetramethylrhodamine is crucial for interpreting its effects on cellular processes and designing experiments to study its function.
准备方法
合成路线和反应条件
6-羧基四甲基罗丹明可以通过几种方法合成。一种常见的方法是使四甲基罗丹明与羧化剂反应,以引入羧基。 该反应通常需要特定的条件,例如碱的存在和合适的溶剂,如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) .
工业生产方法
在工业环境中,6-羧基四甲基罗丹明的生产通常涉及使用自动化工艺进行大规模合成,以确保高纯度和高产率。 然后通过高效液相色谱 (HPLC) 等技术纯化该化合物,以达到研究应用所需品质 .
化学反应分析
反应类型
6-羧基四甲基罗丹明会经历各种化学反应,包括:
取代反应: 羧基可以与胺反应形成酰胺键,使其可用于标记蛋白质和肽.
氧化和还原: 虽然不太常见,但该化合物可以在特定条件下参与氧化还原反应.
常用试剂和条件
取代反应: 通常涉及像 N-羟基琥珀酰亚胺 (NHS) 酯这样的试剂,并在 pH 7-9 的磷酸盐缓冲盐水 (PBS) 等缓冲液中进行.
氧化和还原: 这些反应可能需要氧化剂或还原剂,具体取决于所需结果.
主要形成的产物
相似化合物的比较
6-羧基四甲基罗丹明通常与其他荧光染料进行比较,例如:
5-羧基四甲基罗丹明: 结构相似,但羧基的位置不同.
荧光素: 另一种广泛使用的荧光染料,具有不同的激发和发射特性.
罗丹明 B: 一种相关化合物,具有类似的荧光特性,但化学性质不同.
属性
IUPAC Name |
4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMHKNAGZHBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376331 | |
| Record name | 6-Carboxytetramethylrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91809-67-5 | |
| Record name | 6-Carboxytetramethylrhodamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91809-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Carboxytetramethylrhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Carboxytetramethylrhodamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


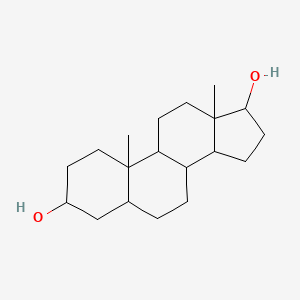
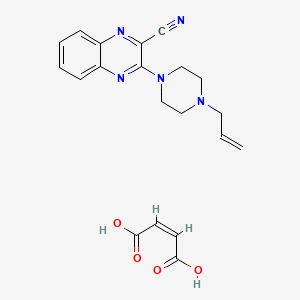
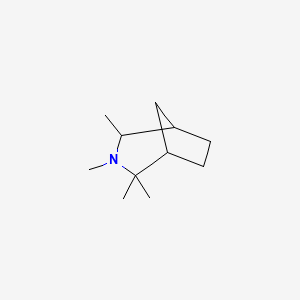

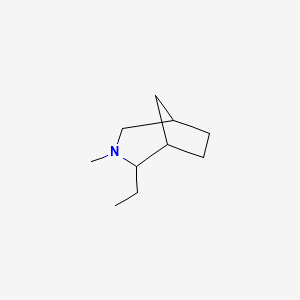
![2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1664117.png)
